molecular formula C6H7BrN2 B189383 2-Amino-5-bromo-4-methylpyridine CAS No. 98198-48-2

2-Amino-5-bromo-4-methylpyridine

Cat. No. B189383
CAS RN: 98198-48-2
M. Wt: 187.04 g/mol
InChI Key: JDNCMHOKWINDKI-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

To a solution of 2-amino-4-picoline (20 g, 0.185 mol) in glacial acetic acid (185 mL) was added bromine (12.5 mL, 0.243 mol) dropwise with stirring while maintaining the internal temperature between 15-20° C. by cooling in an ice bath. After the addition was completed, the reaction was stirred for 1 h. The resulting solid was filtered, washed with water, and treated with dilute aqueous sodium hydroxide. The remaining white solid was filtered, washed with water and then hexane. Recrystallization from diethyl ether-cyclohexane afforded the title compound; yield 8.1 g (23%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[Br:9]Br>C(O)(=O)C>[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([Br:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC=CC(=C1)C
Name
Quantity
12.5 mL
Type
reactant
Smiles
BrBr
Name
Quantity
185 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an ice bath
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
treated with dilute aqueous sodium hydroxide
FILTRATION
Type
FILTRATION
Details
The remaining white solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from diethyl ether-cyclohexane

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=C1)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.